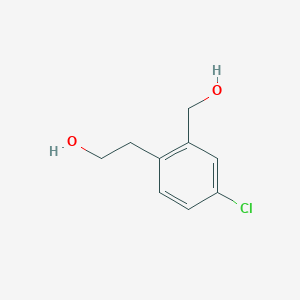
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol
Cat. No. B8469575
M. Wt: 186.63 g/mol
InChI Key: KSMLGHDAQKIDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04801593
Procedure details


Lithium aluminium hydride (12 g) was suspended in dry ether (500 ml). A solution of diethyl 4-chlorohomophthalate (75 g) in ether (200 ml) was added dropwise to the above suspension over 30 minutes. The reaction mixture was heated at reflux for 2 hrs. Excess lithium aluminium hydride was decomposed carefully with water and the resulting mixture filtered through a pad of diatomaceous earth. The filtrate was partitioned between water (200 ml) and ether (800 ml). The organic layer was dried (magnesium sulphate) and evaporated in vacuo to a semi-solid which on trituation with petroleum ether (b.pt. 40°-60°) gave 2-(4-chloro-6-hydroxymethylphenyl)ethanol as a solid (45 g) m.pt. 75°-76°, characterised by its nmr spectrum.

Name
diethyl 4-chlorohomophthalate
Quantity
75 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([C:20](OCC)=[O:21])[C:11](=[CH:18][CH:19]=1)[CH2:12][C:13](OCC)=[O:14].O>CCOCC>[Cl:7][C:8]1[CH:9]=[C:10]([CH2:20][OH:21])[C:11]([CH2:12][CH2:13][OH:14])=[CH:18][CH:19]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Two
|
Name
|
diethyl 4-chlorohomophthalate
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(CC(=O)OCC)=CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hrs
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting mixture filtered through a pad of diatomaceous earth
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was partitioned between water (200 ml) and ether (800 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (magnesium sulphate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo to a semi-solid which on trituation with petroleum ether (b.pt. 40°-60°)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=C1)CO)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 45 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
